Ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate
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Overview
Description
Ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[211]hexane-4-carboxylate is a complex organic compound with a unique bicyclic structure This compound is characterized by the presence of an iodomethyl group, a phenyl group, and an oxabicyclohexane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves a multi-step process. One common method is the [2+2] cycloaddition reaction, which is used to form the oxabicyclohexane ring system. This reaction is often carried out under photochemical conditions using a mercury lamp . The iodomethyl group can be introduced through a halogenation reaction, where an appropriate precursor is treated with iodine in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and photochemical reactors can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .
Scientific Research Applications
Ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biochemical pathways and as a probe to investigate biological processes.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The oxabicyclohexane ring system provides structural rigidity, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate: Similar structure but lacks the phenyl group.
Ethyl 1-(iodomethyl)-3-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate: Similar structure with a methyl-substituted phenyl group.
Uniqueness
Ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is unique due to the presence of both the iodomethyl and phenyl groups, which provide distinct chemical reactivity and potential for diverse applications. The combination of these functional groups with the oxabicyclohexane ring system makes this compound a valuable tool in organic synthesis and scientific research .
Biological Activity
Ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a bicyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications, drawing from diverse research findings and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C12H13IO3
- Molecular Weight : 296.1 g/mol
- CAS Number : 2229432-89-5
The presence of an iodomethyl group and a phenyl moiety enhances its reactivity and potential biological interactions.
This compound is hypothesized to interact with various biological targets, particularly G protein-coupled receptors (GPCRs). Compounds with similar bicyclic structures have been studied for their ability to modulate GPCR activity, which is crucial in numerous physiological processes .
Pharmacological Potential
Research indicates that bicyclic compounds can exhibit diverse pharmacological properties, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains due to their ability to disrupt microbial cell membranes.
- Anticancer Properties : Certain bicyclic compounds have been investigated for their ability to inhibit cancer cell proliferation by inducing apoptosis .
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of bicyclic compounds, including derivatives of this compound, against common pathogens. The results indicated a dose-dependent inhibition of bacterial growth, suggesting potential as a new class of antibiotics .
- Cancer Cell Line Testing : In vitro studies on human cancer cell lines demonstrated that specific derivatives could significantly reduce cell viability, indicating their potential as anticancer agents. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .
Synthesis Methods
This compound can be synthesized through several methods:
Method | Description |
---|---|
Diels-Alder Reaction | Utilizes the compound as a diene to form more complex structures by reacting with dienophiles. |
Nucleophilic Substitution | The iodomethyl group allows for further functionalization through nucleophilic attack, enhancing the compound's versatility in synthetic applications . |
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique features of this compound against structurally similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Ethyl 1-(bromomethyl)-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate | Bicyclo[2.2.2]octane | Bromine instead of iodine |
Ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate | Bicyclo[2.2.2]octane | Different alkyl chain |
1-(iodomethyl)-3-[4-fluorophenyl]-bicyclo[3.3.0]octane | Bicyclo[3.3.0]octane | Different bicyclic framework |
This table illustrates how variations in substituents influence chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H17IO3 |
---|---|
Molecular Weight |
372.20 g/mol |
IUPAC Name |
ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C15H17IO3/c1-2-18-13(17)15-8-14(9-15,10-16)19-12(15)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 |
InChI Key |
JQIFFPDRBLECRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2C3=CC=CC=C3)CI |
Origin of Product |
United States |
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